1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine
Overview
Description
1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been studied extensively for its mechanism of action and its effects on various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine involves the modulation of various neurotransmitters and receptors in the central nervous system. It has been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and pain. It also acts on the GABA receptors, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. It also has analgesic effects, which are mediated through the modulation of pain pathways in the central nervous system. It has been shown to reduce anxiety and stress levels, which are mediated through the modulation of GABA receptors.
Advantages and Limitations for Lab Experiments
1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine has several advantages for lab experiments. It is a highly potent and selective compound, which makes it ideal for studying the mechanism of action and the effects on various biochemical and physiological processes. It is also stable under various experimental conditions, which makes it easy to handle and store. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and limitations.
Future Directions
1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine has several potential future directions for research. One direction is to further study its potential therapeutic applications in various diseases, such as depression, anxiety disorders, and neuropathic pain. Another direction is to study its effects on other neurotransmitters and receptors in the central nervous system. Additionally, more research is needed to fully understand its potential side effects and limitations, which will help in the development of safer and more effective therapeutic agents.
Scientific Research Applications
1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential use in the treatment of depression, anxiety disorders, and neuropathic pain.
properties
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c24-21-17-20(32(29,30)27-11-5-2-6-12-27)9-10-22(21)31-18-23(28)26-15-13-25(14-16-26)19-7-3-1-4-8-19/h1,3-4,7-10,17H,2,5-6,11-16,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQMMGOWRUFDPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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